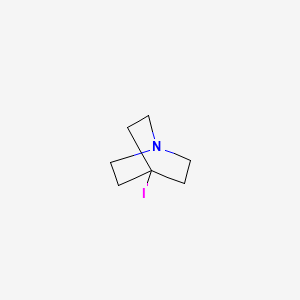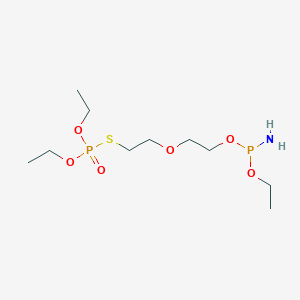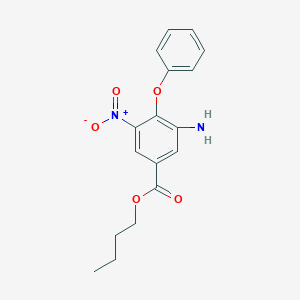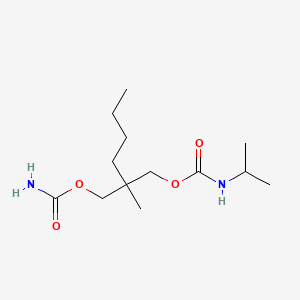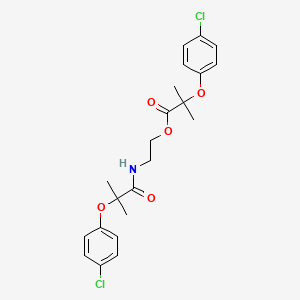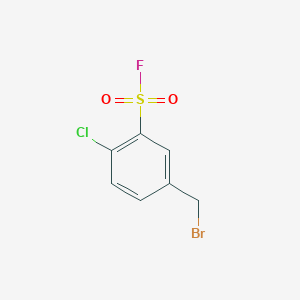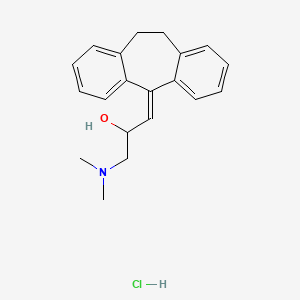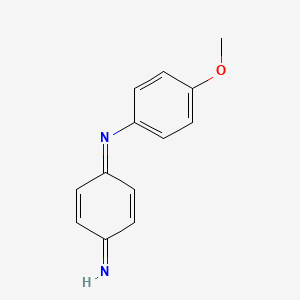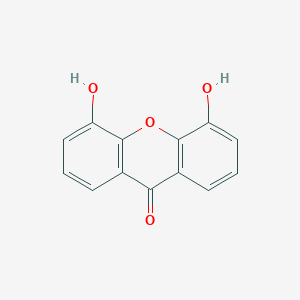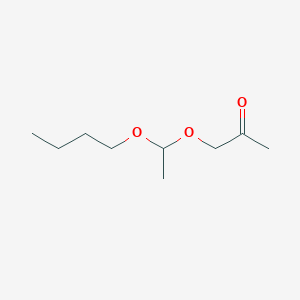
1-(1-Butoxyethoxy)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Butoxyethoxy)propan-2-one is an organic compound with the molecular formula C9H18O3 It is a ketone with a butoxyethoxy group attached to the second carbon of the propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Butoxyethoxy)propan-2-one can be synthesized through the reaction of 1-butanol with ethylene oxide to form 1-butoxyethanol. This intermediate is then reacted with propanone under acidic conditions to yield the final product. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound involves continuous flow reactors to maintain optimal reaction conditions. The use of high-purity reactants and precise control of temperature and pressure are crucial to achieving high yields and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Butoxyethoxy)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The butoxyethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(1-Butoxyethoxy)propan-2-one has several applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of coatings, adhesives, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(1-butoxyethoxy)propan-2-one involves its interaction with various molecular targets. The ketone group can participate in nucleophilic addition reactions, while the butoxyethoxy group can undergo hydrolysis or substitution. These interactions can affect cellular processes and biochemical pathways, making the compound useful in various applications.
Comparison with Similar Compounds
1-(2-Butoxyethoxy)propan-2-ol: Similar structure but with an alcohol group instead of a ketone.
4,7-Dioxaundecan-2-ol: Contains a similar ether linkage but with different substituents.
2-Butoxy-1-(2’-hydroxypropoxy)ethane: Another compound with a similar ether linkage.
Uniqueness: 1-(1-Butoxyethoxy)propan-2-one is unique due to its specific combination of a ketone and butoxyethoxy group, which imparts distinct chemical properties and reactivity. This makes it valuable in applications where both functional groups are required.
Properties
CAS No. |
25368-64-3 |
|---|---|
Molecular Formula |
C9H18O3 |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
1-(1-butoxyethoxy)propan-2-one |
InChI |
InChI=1S/C9H18O3/c1-4-5-6-11-9(3)12-7-8(2)10/h9H,4-7H2,1-3H3 |
InChI Key |
ZNGMHMNIBMRBGI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(C)OCC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


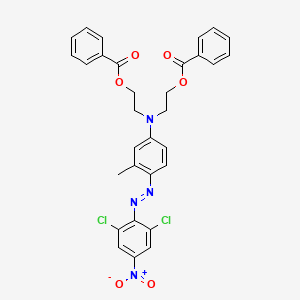
![Benzenamine, N,N-dimethyl-4-[[(4-nitrophenyl)sulfonyl]methyl]-](/img/structure/B14693070.png)
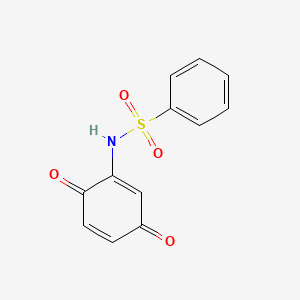
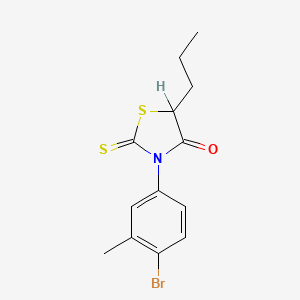
![4-[(Diethylamino)methyl]phenol](/img/structure/B14693097.png)
